molecular formula C20H28N2O4 B1528153 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine CAS No. 1385694-44-9

1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Cat. No.: B1528153
CAS No.: 1385694-44-9
M. Wt: 360.4 g/mol
InChI Key: HBDBZWDKPOODPS-UHFFFAOYSA-N
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Description

1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine is a chemical compound with the molecular formula C₂₀H₂₈N₂O₄. It is used primarily as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine involves multiple steps. One common method includes the protection of the amine group using tert-butoxycarbonyl (Boc) and the benzyl (Cbz) group. The reaction conditions typically involve the use of di-tert-butyl dicarbonate (Boc₂O) and benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The Boc and Cbz protecting groups play a crucial role in stabilizing the compound and facilitating its reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine can be compared with other similar compounds such as:

These comparisons highlight the unique stability and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-O-benzyl 1-O-tert-butyl 3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-20(2,3)26-19(24)22-11-7-10-16-12-21(13-17(16)22)18(23)25-14-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDBZWDKPOODPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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